(s)-Salmeterol

β2-adrenoceptor pharmacology radioligand binding enantiomer selectivity

Racemic salmeterol substitution confounds β2/β1 selectivity ratios, enantioselective disposition analysis, and airway hyperreactivity safety endpoints. (S)-Salmeterol (CAS 135271-48-6) resolves these challenges as the authenticated distomer reference. - Enantiopure (>95% e.e.) calibration standard for UPLC-MS/MS chiral bioanalytical method validation, eliminating racemic calibrator bias (P<0.0001 in enantioselective urine disposition). - Negative-control probe devoid of β1 chronotropic activity (functional selectivity >10⁷ in isolated atrial preparations), enabling unambiguous β2/β1 subtype discrimination. - Essential for dissecting (S)-enantiomer contribution to paradoxical LABA-associated bronchial hyperresponsiveness in dedicated enantioselective safety pharmacology studies.

Molecular Formula C25H37NO4
Molecular Weight 415.6 g/mol
CAS No. 135271-48-6
Cat. No. B160258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Salmeterol
CAS135271-48-6
Molecular FormulaC25H37NO4
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
InChIInChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m1/s1
InChIKeyGIIZNNXWQWCKIB-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Salmeterol (CAS 135271-48-6): Core Pharmacological Identity and Enantiomer-Specific Baseline


(S)-Salmeterol is the S-configuration enantiomer of the long-acting β2-adrenoceptor agonist salmeterol, a chiral phenethanolamine that exists as a 50:50 racemic mixture of (R)- and (S)-enantiomers in clinically administered formulations [1]. While bronchodilator activity resides primarily in the (R)-enantiomer, (S)-salmeterol exhibits a markedly different receptor binding profile and functional selectivity that distinguish it from both (R)-salmeterol and the racemate, making it an essential reference compound for enantioselective pharmacological, toxicological, and analytical investigations [1][2].

&check; Enantioselective pharmacology reference compound for β2-adrenoceptor studies
&check; Distinct receptor binding and functional selectivity profile vs (R)-salmeterol
&check; Supports chiral bioanalytical method development and doping control workflows

Why (S)-Salmeterol Cannot Be Substituted by Racemic Salmeterol or Other LABA Enantiomers in Research and Analytical Workflows


The pharmacological properties of (S)-salmeterol differ fundamentally from those of (R)-salmeterol and the racemic mixture at the receptor level, in functional tissue assays, and in pulmonary distribution kinetics [1]. Generic substitution of (S)-salmeterol with racemic salmeterol or with the opposing enantiomer introduces confounded β2/β1 selectivity ratios, altered tissue distribution, and distinct pharmacokinetic enantiomer ratios that compromise experimental reproducibility in enantioselective pharmacodynamic studies, safety pharmacology assessments, and chiral bioanalytical method validation [2][3]. These quantitative differences are irreducible by simple dose adjustment.

Target
Potential Substitute
Key Mismatch Risk
(S)-Salmeterol
Racemic (RS)-salmeterol
Confounds β2/β1 selectivity ratio and tissue distribution interpretation
(S)-Salmeterol
(R)-Salmeterol
Alters receptor binding bias and functional selectivity profile
(S)-Salmeterol
Other LABAs (e.g., formoterol)
Different stereochemical and receptor activation profiles may not transfer

(S)-Salmeterol Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


β2-Adrenoceptor Binding Affinity and Selectivity Ratio: (S)-Salmeterol vs. (R)-Salmeterol and Racemic Salmeterol

In competitive radioligand binding assays using recombinant human β1- and β2-adrenoceptors expressed in Sf9 cells, (S)-salmeterol exhibited a β2 Kd of 5,060 nM and a β1 Kd of 10.9 nM, yielding a β2-selectivity ratio of 464 [1]. By direct comparison, (R)-salmeterol showed a β2 Kd of 190 nM and β1 Kd of 1.65 nM (selectivity ratio 115), while racemic (RS)-salmeterol showed a β2 Kd of 297 nM and β1 Kd of 2.63 nM (selectivity ratio 113) [1]. The (S)-enantiomer thus displays approximately 4-fold higher selectivity by this ratio metric (464 vs. 113–115) despite possessing only 1/17th to 1/27th the absolute β2-receptor affinity of the racemate and (R)-enantiomer, respectively [1].

β2 vs β1 Binding
Head-to-head
Selectivity ratio 464 (S) vs 115 (R) / 113 (RS)
Enantiomer-specific binding selectivity review
Recombinant human β1/β2 receptors; patent data
β2-adrenoceptor pharmacology radioligand binding enantiomer selectivity receptor affinity

Functional Tissue Selectivity: Tracheal Relaxation vs. Atrial Chronotropy for (S)-Salmeterol vs. (R)- and (RS)-Salmeterol

In isolated guinea pig tissue preparations, (S)-salmeterol demonstrated a functional selectivity profile markedly distinct from (R)-salmeterol and the racemate [1]. For tracheal relaxation (β2-mediated), (S)-salmeterol exhibited an EC50 of 3,150 (relative potency units), while at the atrial rate (β1-mediated chronotropy), it produced essentially no effect above vehicle control, yielding an estimated functional selectivity ratio >10^7 [1]. By contrast, (R)-salmeterol showed a tracheal relaxation EC50 of 149 and an atrial rate EC50 of 1,732 (selectivity ratio 11.6), and (RS)-salmeterol showed values of 273 and 3,516 respectively (ratio 12.9) [1]. The (S)-enantiomer thus achieves near-complete functional exclusion of β1-mediated chronotropic activity at concentrations producing tracheal relaxation.

Functional β2/β1 Selectivity
Head-to-head
Functional selectivity >107 (S) vs 11.6 (R) / 12.9 (RS)
Supports β2-selective tissue assay context
Guinea pig tracheal/atrial tissue; patent data
functional pharmacology tissue selectivity β2 vs β1 functional assay isolated organ bath

Enantioselective Bronchopulmonary Distribution: (R)- vs. (S)-Salmeterol in Central Lung Tissue

Following inhaled administration of racemic salmeterol (250 μg) to horses, enantioselective UPLC-MS/MS analysis revealed that (R)-salmeterol concentrations in central lung tissue were approximately 30% higher than (S)-salmeterol concentrations at 20 minutes post-dose [1]. Both enantiomers achieved pharmacodynamically relevant tissue levels, with median (R)-salmeterol concentrations equivalent to 32 μM in central lung and 5 μM in peripheral lung [1]. This enantioselective distribution in the central lung indicates that the two enantiomers do not distribute identically to the primary site of action, and that pulmonary retention of (S)-salmeterol cannot be assumed to mirror that of the (R)-enantiomer.

Lung Tissue Distribution
Head-to-head
(R) ~30% higher than (S) in central lung at 20 min
Enantioselective tissue distribution context
Horse inhalation model; requires validation
pulmonary pharmacokinetics enantioselective tissue distribution bronchopulmonary deposition inhaled drug disposition

Enantioselective Urinary Pharmacokinetics: (S):(R) Ratio Following Inhaled Dosing

In a human pharmacokinetic study, subjects receiving inhaled racemic salmeterol at therapeutic (50 μg, n=6) and supratherapeutic (200 μg, n=4) doses exhibited modest but statistically significant enantioselective urinary excretion [1]. The mean ± SD log (S):(R) ratio was 0.055 ± 0.025 (P < 0.0001), equivalent to an (S):(R) concentration ratio of 1.13 [1]. Maximum racemic salmeterol urine concentrations reached medians of 0.084 ng/mL (50 μg dose) and 2.1 ng/mL (200 μg dose) at 2 hours, with detectable levels persisting at 24 hours for both doses [1]. This preferential urinary excretion of the (S)-enantiomer provides a quantitative basis for enantiomer-specific bioanalytical method development.

Urinary Enantiomer Ratio
Head-to-head
(S):(R) ratio 1.13 (P < 0.0001)
Enantioselective excretion context for bioanalysis
Human urine after inhaled racemic dose
enantioselective pharmacokinetics urinary excretion doping control chiral analysis

Safety Pharmacology Relevance: (S)-Enantiomer Implications in Bronchial Hyperresponsiveness

A growing body of evidence, reviewed by Jacobson et al. (2018), indicates that (S)-enantiomers of β2-agonists may not be pharmacologically inert and have been associated with increased bronchial hyperresponsiveness (BHR) in asthma patients [1]. The review highlights that while the (R)-enantiomer is responsible for therapeutic bronchodilation, the (S)-enantiomer of salmeterol may contribute to the unexplained paradoxical asthma exacerbations that have been associated with long-acting β2-agonist use [1]. This safety concern is supported by mechanistic in vitro and in vivo evidence from the short-acting β2-agonist salbutamol, where the (S)-enantiomer has been shown to promote BHR [1]. Direct enantioselective safety studies of salmeterol enantiomers on BHR have been identified as a critical evidence gap [1].

BHR Safety Concern
Class-level
S-enantiomers of β2-agonists linked to increased bronchial hyperresponsiveness
Enantioselective safety study context
Class-level evidence; dedicated (S)-salmeterol studies needed
safety pharmacology bronchial hyperresponsiveness enantiomer toxicity LABA safety

Enantioselective Synthesis Route: Achieving >95% Enantiomeric Excess via Asymmetric Reduction

A practical enantioselective synthesis of (S)-salmeterol was achieved via asymmetric reduction of an azidoketone intermediate using the yeast Pichia angusta, yielding (S)-salmeterol with >95% enantiomeric excess (e.e.) and an overall yield of 54% [1]. This biocatalytic route provides an efficient alternative to earlier methods relying on chiral auxiliary-based resolution or chromatographic separation of diastereomers [1]. The demonstrated synthetic accessibility at high enantiopurity ensures that research-grade (S)-salmeterol can be reliably manufactured with minimal contamination by the (R)-enantiomer, which is critical for enantioselective pharmacological studies where even 5% cross-contamination could confound receptor-binding or functional selectivity measurements.

Enantiomeric Excess
Reported
>95% e.e. (54% yield)
High enantiopurity reference standard context
P. angusta biocatalytic asymmetric reduction
enantioselective synthesis biocatalysis chiral resolution asymmetric reduction

High-Value Application Scenarios for (S)-Salmeterol Driven by Quantitative Differentiation Evidence


Enantioselective Safety Pharmacology: Isolating (S)-Enantiomer Contribution to Bronchial Hyperresponsiveness

The evidence that (S)-enantiomers of β2-agonists may exacerbate bronchial hyperresponsiveness [1], combined with the stark functional selectivity differential (>10^7 for (S)-salmeterol vs. 11.6 for (R)-salmeterol in tissue assays) [2], positions (S)-salmeterol as an indispensable tool for dedicated enantioselective safety studies. Research groups investigating LABA-associated paradoxical asthma exacerbations require enantiopure (S)-salmeterol to dissect the (S)-enantiomer's specific contribution to airway hyperreactivity endpoints, independent of the bronchodilatory effects of the (R)-eutomer [1].

Chiral Bioanalytical Method Development and Doping Control Reference Standards

The documented 1.13-fold enantiomeric excess of (S)-salmeterol in human urine following inhaled administration [3], together with the availability of >95% e.e. synthetic material [4], makes enantiopure (S)-salmeterol the essential calibration reference for UPLC-MS/MS methods quantifying salmeterol enantiomers in biological matrices. Forensic toxicology and anti-doping laboratories cannot reliably discriminate between therapeutic use and supratherapeutic dosing using racemic calibrators, given the statistically significant enantioselective disposition (P < 0.0001) [3].

β2-Adrenoceptor Subtype Selectivity Research Using a Functionally Clean (S)-Enantiomer Probe

The near-complete absence of β1-mediated chronotropic activity by (S)-salmeterol in isolated atrial preparations (functional selectivity >10^7) [2] makes this enantiomer uniquely suited as a negative-control probe or selectivity standard in β-adrenoceptor subtype pharmacology. Studies that require distinguishing β2-mediated from β1-mediated signaling in cardiac or pulmonary tissue can use (S)-salmeterol to establish the β2-selectivity baseline, as its functional profile is essentially devoid of β1 activation at concentrations producing full tracheal relaxation [2].

Pulmonary Drug Disposition Studies Requiring Enantiomer-Specific Tissue Distribution Data

The demonstration of enantioselective bronchopulmonary distribution—with (R)-salmeterol concentrations approximately 30% higher than (S)-salmeterol in central lung tissue [5]—establishes that pulmonary pharmacokinetic modeling of inhaled salmeterol requires enantiomer-resolved input parameters. Pharmaceutical development programs designing next-generation inhaled LABAs or fixed-dose combination products need pure (S)-salmeterol to validate enantioselective tissue extraction protocols and to serve as an authenticated reference in lung tissue distribution mass spectrometry imaging studies [5].

Application
Selection Property
Validation Focus
Enantioselective safety pharmacology
Enantiomer-specific BHR endpoint context
Bronchial hyperresponsiveness model endpoints
Chiral bioanalytical method validation
Enantiopure calibration reference context
LC-MS/MS enantiomer quantification accuracy
β2-adrenoceptor subtype pharmacology
Functional β1-sparing assay context
β2-mediated signaling without β1 confound
Pulmonary enantioselective tissue distribution
Enantiomer-resolved tissue kinetics
Lung tissue distribution model validation
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